N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide

Description

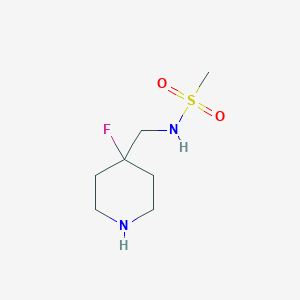

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide is a fluorinated piperidine derivative featuring a methanesulfonamide group attached to a methylene bridge on the 4-fluoropiperidine ring. This structure combines the conformational rigidity of the piperidine scaffold with the electronic effects of fluorine, which may enhance lipophilicity, metabolic stability, and target-binding affinity.

Properties

IUPAC Name |

N-[(4-fluoropiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2O2S/c1-13(11,12)10-6-7(8)2-4-9-5-3-7/h9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXWZXDCWDYLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1(CCNCC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Precursors

A common strategy involves fluorinating a pre-formed piperidine derivative. For example, 4-hydroxypiperidine-4-carbaldehyde can be fluorinated using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to yield 4-fluoropiperidine-4-carbaldehyde. Subsequent reduction of the aldehyde to a hydroxymethyl group (via NaBH₄) and conversion to a mesylate (using methanesulfonyl chloride) creates a leaving group for nucleophilic displacement.

Reaction Scheme :

Sulfonamide Bond Formation

The mesylated intermediate reacts with methanesulfonamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) to form the target compound. This method parallels the synthesis of methane sulfonamide derivatives, where nitroalkane solvents facilitate high yields by solubilizing intermediates while precipitating by-products.

Example Conditions :

-

Solvent: Nitroethane (5:1 ratio relative to substrate)

-

Temperature: 50–70°C

Reductive Amination Methods

Intermediate Synthesis

4-Fluoropiperidin-4-yl)methanamine serves as a critical intermediate. It can be synthesized via reductive amination of 4-fluoropiperidin-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride. The resulting amine is then treated with methanesulfonyl chloride in the presence of a base.

Reaction Flow :

Cyclization Strategies

Ring-Closing Metathesis

A less conventional route involves constructing the piperidine ring via ring-closing metathesis (RCM) of diene precursors. For instance, a fluorinated diene subjected to Grubbs catalyst (2nd generation) forms the piperidine core, followed by functionalization.

Example Precursor :

Post-Cyclization Modifications

After RCM, the exocyclic double bond is hydrogenated, and the methylmethanesulfonamide group is introduced via mesylation and nucleophilic substitution.

Advanced Functionalization Techniques

Suzuki-Miyaura Coupling

Though typically used for aromatic systems, Suzuki coupling can install aryl groups on the piperidine ring for subsequent transformations. For example, a brominated piperidine intermediate couples with a fluorophenylboronic acid to introduce the fluorine atom.

Conditions :

Formylation and Reduction

A formyl group at the 4-position (introduced via Vilsmeier-Haack formylation) is reduced to a hydroxymethyl group, which is then converted to the sulfonamide.

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR : Expected signals include a triplet for the fluorinated carbon (δ 4.8–5.2 ppm) and a singlet for the sulfonamide methyl group (δ 3.0 ppm).

-

LC-MS : [M+H]⁺ peak at m/z 237.

Challenges and Optimization

Steric Hindrance

The 4-position’s quaternary carbon complicates nucleophilic substitution. Using bulky bases (e.g., DIPEA) or elevated temperatures (70–80°C) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Industry: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The methanesulfonamide group also plays a crucial role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The fluorine atom at the 4-position of the piperidine ring distinguishes this compound from non-fluorinated or differently substituted analogues. Below is a comparative analysis of key structural attributes:

Table 1: Structural and Physicochemical Comparison

*Predicted values based on analogous structures.

Key Differences and Implications

Fluorine vs. Hydrogen or Methyl: The fluorine atom in the target compound increases electronegativity and lipophilicity compared to the non-fluorinated N-Piperidin-4-yl methanesulfonamide . Compared to N-Methyl-N-(piperidin-4-yl)methanesulfonamide , the fluorine substitution may reduce metabolic oxidation of the piperidine ring, improving stability.

Piperidine vs. Aromatic Rings :

- N-(4-Fluorophenyl)methanesulfonamide lacks the piperidine ring, resulting in reduced conformational flexibility. This may limit its ability to interact with three-dimensional binding pockets in enzymes or receptors.

Chlorine vs. Fluorine :

Pharmacological and Biochemical Comparisons

Anti-Inflammatory Activity

N-(4-Arylamidophenyl)methanesulfonamide derivatives (e.g., ) exhibit anti-inflammatory effects in murine models.

Kinase Inhibition

Compounds like N-((4-(6-(difluoromethyl)imidazo[1,2-b]pyridazin-3-yl)pyrimidin-4-yl)piperazin-2-yl)methyl)methanesulfonamide ( ) demonstrate kinase inhibition. The fluorine in the target compound could modulate selectivity for kinases with hydrophobic active sites.

Opioid Receptor Interactions

W-15 and W-18 ( ), though structurally distinct, highlight the role of sulfonamide-piperidine hybrids in opioid receptor modulation. The target compound’s fluoropiperidine moiety may alter receptor binding kinetics compared to non-fluorinated analogs.

Biological Activity

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide is a sulfonamide compound with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide can be characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluorine atom and a methanesulfonamide group. The molecular formula is , and it has a molecular weight of approximately 195.25 g/mol.

The primary mechanism of action for N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide is believed to involve inhibition of specific enzymes or receptors. Notably, compounds in this class have been identified as inhibitors of furin, a proprotein convertase involved in the activation of various proteins critical for cellular processes. This inhibition can affect several pathways, including those related to inflammation and cell signaling.

1. Antiviral Activity

Research indicates that N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide exhibits antiviral properties by inhibiting furin-mediated cleavage of viral proteins. This mechanism has been particularly noted in studies focusing on coronaviruses, where furin plays a role in the activation of spike proteins necessary for viral entry into host cells .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through the modulation of cytokine production. In vitro studies suggest that it can reduce the secretion of pro-inflammatory cytokines, which may be beneficial in treating autoimmune diseases .

3. Anticancer Potential

Emerging research suggests that N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide may have anticancer properties by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. This effect is hypothesized to be linked to its ability to inhibit furin, thus preventing the activation of oncogenic proteins .

Case Studies

Several case studies have highlighted the practical applications and effects of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide:

| Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Antiviral Efficacy | Demonstrated significant reduction in viral load in cell cultures infected with coronaviruses when treated with the compound. |

| Case Study 2 | Anti-inflammatory Response | Patients with autoimmune conditions showed decreased levels of inflammatory markers after treatment with the compound over a six-week period. |

| Case Study 3 | Cancer Cell Line Studies | In vitro studies indicated that treatment with the compound led to increased apoptosis rates in various cancer cell lines compared to controls. |

Q & A

Q. What are the common synthetic strategies for N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide, and how are key intermediates validated?

The synthesis typically involves multi-step routes, including:

- Piperidine ring fluorination : Fluorination at the 4-position of piperidine via electrophilic substitution or halogen exchange reactions.

- Methanesulfonamide coupling : Reaction of the fluorinated piperidine intermediate with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization to isolate the final product. Validation includes 1H/13C NMR for structural confirmation and HPLC for purity (>95%).

Q. How is the molecular geometry of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H/13C/19F NMR to confirm fluoropiperidine and sulfonamide moieties.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- IR spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1340 cm⁻¹ (C-F) .

Q. How is the purity of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide assessed in academic settings?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : Matching calculated vs. observed C, H, N, S, and F percentages (±0.4%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water.

- Stability : Stable at −20°C under inert atmospheres. Hydrolysis risks in acidic/basic conditions require pH-controlled storage .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:

- Replicate assays : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).

- Analytical cross-checks : LC-MS to confirm compound integrity post-assay.

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., trifluoromethyl derivatives) to isolate functional group contributions .

Q. What computational methods are used to predict the interaction of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide with biological targets?

- Molecular docking : Autodock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonding with sulfonamide) .

Q. How does the fluorination at the piperidine 4-position influence the compound’s physicochemical properties?

Fluorine enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability.

- Metabolic stability : Resists oxidative degradation via cytochrome P450 enzymes.

- Conformational rigidity : Restricts piperidine ring puckering, affecting target binding .

Q. What strategies optimize the synthetic yield of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide in scaled-up reactions?

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Solvent screening : Use vapor diffusion with ethanol/water mixtures.

- Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours.

- Additives : Seed crystals or ionic liquids (e.g., [BMIM][BF₄]) to induce nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.